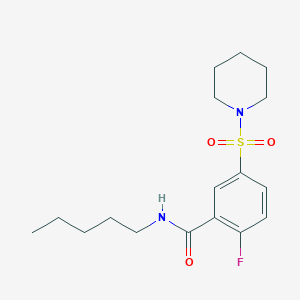

2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound with the molecular formula C17H25FN2O3S It is characterized by the presence of a fluorine atom, a pentyl chain, and a piperidinylsulfonyl group attached to a benzamide core

Vorbereitungsmethoden

The synthesis of 2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions using pentyl halides.

Formation of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced by reacting the intermediate with piperidine and a sulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.

Material Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or coatings.

Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The piperidinylsulfonyl group can modulate the compound’s solubility and stability, influencing its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide can be compared with similar compounds, such as:

2-chloro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.

2-fluoro-N-hexyl-5-(piperidin-1-ylsulfonyl)benzamide: This compound has a hexyl chain instead of a pentyl chain, which can influence its lipophilicity and biological activity.

2-fluoro-N-pentyl-5-(morpholin-1-ylsulfonyl)benzamide: This compound has a morpholinylsulfonyl group instead of a piperidinylsulfonyl group, which can alter its solubility and pharmacokinetic profile.

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.

Biologische Aktivität

2-Fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound with the molecular formula C17H25FN2O3S. This compound features a fluorine atom, a pentyl chain, and a piperidinylsulfonyl group attached to a benzamide core, which contributes to its biological activity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : Reacting a suitable benzoyl chloride with an amine under basic conditions.

- Introduction of the Fluorine Atom : Using electrophilic fluorination with reagents like Selectfluor.

- Attachment of the Pentyl Chain : Through alkylation reactions with pentyl halides.

- Formation of the Piperidinylsulfonyl Group : By reacting the intermediate with piperidine and a sulfonyl chloride.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity through strong hydrogen bonds or electrostatic interactions, while the piperidinylsulfonyl group modulates solubility and stability, affecting pharmacokinetic properties.

In Vitro Studies

Preliminary studies indicate that derivatives related to this compound exhibit significant inhibitory bioactivity in various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 0.12 μM in HepG2 cells, inducing apoptosis via upregulation of cleaved caspase-3 and HIF-1α protein expression .

Comparative Analysis

The biological activity can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-chloro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide | Chlorine instead of fluorine | Altered reactivity and binding properties |

| 2-fluoro-N-hexyl-5-(piperidin-1-ylsulfonyl)benzamide | Hexyl chain instead of pentyl | Changes in lipophilicity and activity |

| 2-fluoro-N-pentyl-5-(morpholin-1-ylsulfonyl)benzamide | Morpholinyl substitution | Variations in solubility and pharmacokinetics |

These comparisons highlight how substituents influence the compound’s properties and potential applications in drug development.

Antitumor Activity

Research has demonstrated that pyrazole derivatives, which share structural similarities with this compound, exhibit notable antitumor properties. For instance, studies have shown that certain pyrazole derivatives significantly inhibit BRAF(V600E) and EGFR pathways, suggesting that compounds like this compound could also possess similar therapeutic potential .

Synergistic Effects

In studies involving combinations of pyrazole derivatives with conventional chemotherapeutics like doxorubicin, enhanced cytotoxic effects were observed in breast cancer cell lines. This indicates that compounds structurally related to this compound may also benefit from synergistic interactions when used alongside established treatments .

Eigenschaften

IUPAC Name |

2-fluoro-N-pentyl-5-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O3S/c1-2-3-5-10-19-17(21)15-13-14(8-9-16(15)18)24(22,23)20-11-6-4-7-12-20/h8-9,13H,2-7,10-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXYABHKTCBOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.